molecular formula C44H26N4O12S4-4 B12322821 Tetrakis(4-sulfonatophenyl)porphine

Tetrakis(4-sulfonatophenyl)porphine

Cat. No.: B12322821
M. Wt: 931.0 g/mol
InChI Key: PBHVCRIXMXQXPD-UHFFFAOYSA-J
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Description

Tetrakis(4-sulfonatophenyl)porphine is a water-soluble porphyrin derivative. Porphyrins are macrocyclic compounds that play a crucial role in various biological systems, such as heme in hemoglobin and chlorophyll in plants. This compound is particularly notable for its applications in photodynamic therapy, optoelectronics, and as a model compound in various scientific studies .

Preparation Methods

Synthetic Routes and Reaction Conditions

Tetrakis(4-sulfonatophenyl)porphine can be synthesized through the condensation of pyrrole with 4-sulfonatobenzaldehyde under acidic conditions. The reaction typically involves heating the reactants in a solvent like propionic acid, followed by purification through recrystallization or chromatography .

Industrial Production Methods

While specific industrial production methods are not extensively documented, the synthesis generally follows similar principles as laboratory methods but on a larger scale. This involves optimizing reaction conditions to maximize yield and purity, and employing industrial-scale purification techniques .

Chemical Reactions Analysis

Types of Reactions

Tetrakis(4-sulfonatophenyl)porphine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Tetrakis(4-sulfonatophenyl)porphine has a wide range of applications in scientific research:

    Chemistry: Used as a catalyst in various organic reactions.

    Biology: Studied for its interactions with biological molecules and potential therapeutic applications.

    Medicine: Employed in photodynamic therapy for cancer treatment due to its ability to generate reactive oxygen species upon light activation.

    Industry: Utilized in the development of optoelectronic devices and sensors

Mechanism of Action

The mechanism of action of Tetrakis(4-sulfonatophenyl)porphine in photodynamic therapy involves the absorption of light, leading to an excited state. This excited state can transfer energy to molecular oxygen, generating reactive oxygen species that can damage cellular components, leading to cell death. The compound’s sulfonate groups enhance its solubility and cellular uptake, making it effective in biological environments .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tetrakis(4-sulfonatophenyl)porphine is unique due to its high water solubility and ability to form stable complexes with various metal ions. These properties make it particularly useful in aqueous environments and for applications requiring high solubility and stability .

Properties

Molecular Formula

C44H26N4O12S4-4

Molecular Weight

931.0 g/mol

IUPAC Name

4-[10,15,20-tris(4-sulfonatophenyl)-21,23-dihydroporphyrin-5-yl]benzenesulfonate

InChI

InChI=1S/C44H30N4O12S4/c49-61(50,51)29-9-1-25(2-10-29)41-33-17-19-35(45-33)42(26-3-11-30(12-4-26)62(52,53)54)37-21-23-39(47-37)44(28-7-15-32(16-8-28)64(58,59)60)40-24-22-38(48-40)43(36-20-18-34(41)46-36)27-5-13-31(14-6-27)63(55,56)57/h1-24,45,48H,(H,49,50,51)(H,52,53,54)(H,55,56,57)(H,58,59,60)/p-4

InChI Key

PBHVCRIXMXQXPD-UHFFFAOYSA-J

Canonical SMILES

C1=CC(=CC=C1C2=C3C=CC(=C(C4=NC(=C(C5=CC=C(N5)C(=C6C=CC2=N6)C7=CC=C(C=C7)S(=O)(=O)[O-])C8=CC=C(C=C8)S(=O)(=O)[O-])C=C4)C9=CC=C(C=C9)S(=O)(=O)[O-])N3)S(=O)(=O)[O-]

Origin of Product

United States

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